EZH2 Inhibitory Potency vs. Tanshindiol B
Tanshindiol C is a potent inhibitor of the EZH2 histone methyltransferase complex. In a direct, head-to-head enzymatic assay, Tanshindiol C inhibited EZH2 activity with an IC50 value of 0.55 μM, which is comparable to its closest analog, Tanshindiol B, which exhibited an IC50 of 0.52 μM [1]. Both compounds share a core structure but differ in stereochemistry. This data demonstrates that Tanshindiol C is among the most potent natural product inhibitors of EZH2 identified to date, achieving sub-micromolar potency without chemical derivatization.
| Evidence Dimension | EZH2 Methyltransferase Activity Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.55 μM |
| Comparator Or Baseline | Tanshindiol B, IC50 = 0.52 μM |
| Quantified Difference | Difference of 0.03 μM (comparable potency) |
| Conditions | In vitro enzymatic assay using catalytically active EZH2 protein complex |
Why This Matters
This demonstrates Tanshindiol C is not an inferior minor analog but a core active principle, justifying its selection for EZH2-focused research alongside Tanshindiol B.
- [1] Woo, J., et al. (2014). Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 24(11), 2486-2492. View Source
